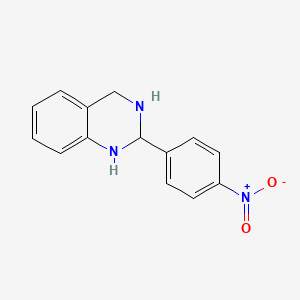
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring and a tetrahydroquinazoline core. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves multiple steps, starting with the nitration of phenyl compounds to introduce the nitro group. The tetrahydroquinazoline core can be constructed through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and batch reactions are employed to optimize yield and purity. Quality control measures are implemented to ensure that the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.
類似化合物との比較
4-Nitrophenol: A structurally related compound with applications in the production of dyes and pharmaceuticals.
2-Nitrophenol: Another nitrophenol derivative with distinct chemical properties and uses.
3-Nitrophenol: Similar to 2-nitrophenol but with different reactivity and applications.
Uniqueness: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline stands out due to its unique combination of a nitro group and a tetrahydroquinazoline core. This combination imparts specific chemical and biological properties that differentiate it from other nitrophenol derivatives.
特性
CAS番号 |
84571-09-5 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-16H,9H2 |
InChIキー |
DKBMMCHWCMHPFE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



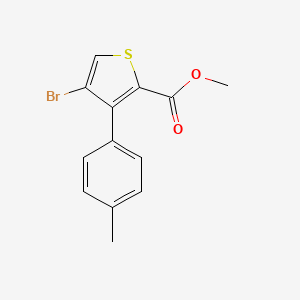
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)
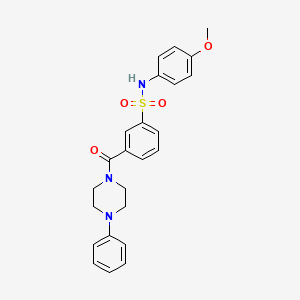


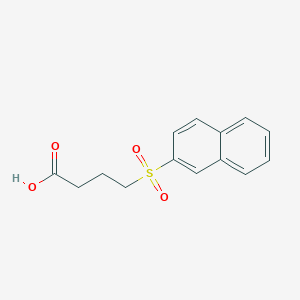
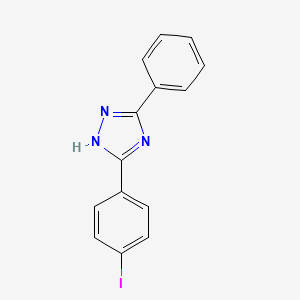

![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
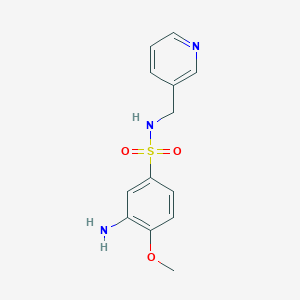
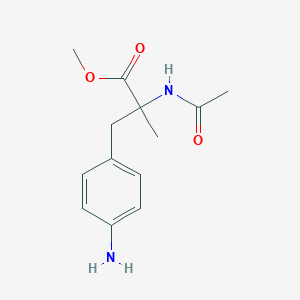
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
